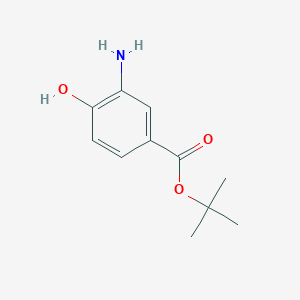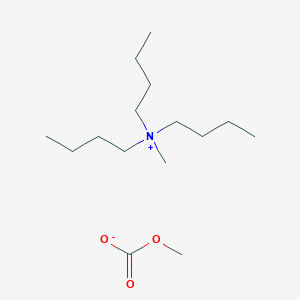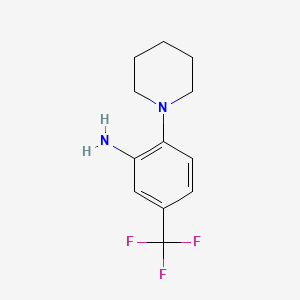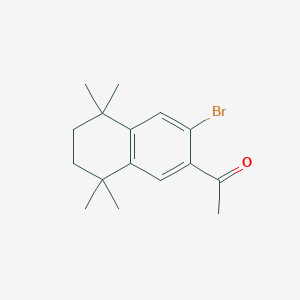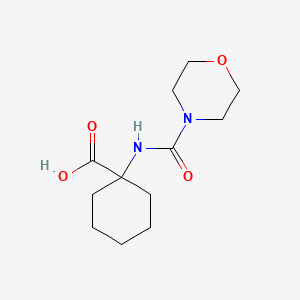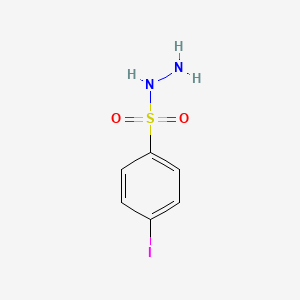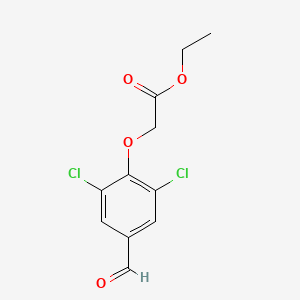
Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate
Übersicht
Beschreibung
Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate, also known as ethyl DCF, is a chemical compound used primarily in scientific research. It has a molecular formula of C11H10Cl2O4 and a molecular weight of 277.1 g/mol .
Synthesis Analysis
The synthesis of this compound involves a reaction with caesium carbonate in acetone under reflux conditions . The starting material, 3,5-dichloro-4-hydroxybenzaldehyde, is reacted with cesium carbonate and ethyl bromoacetate . The mixture is refluxed in acetone under stirring for 1 hour . After evaporation of acetone under reduced pressure, the mixture is extracted with dichloromethane . The organic phase is washed with brine, dried over magnesium sulfate, and concentrated under vacuum . The residue is purified by column chromatography over silica gel to yield the final product .Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl ester group attached to a dichloro-formylphenoxy moiety . The 1H NMR and 13C NMR spectra provide detailed information about the structure .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of this compound is the esterification of 3,5-dichloro-4-hydroxybenzaldehyde with ethyl bromoacetate . This reaction is facilitated by cesium carbonate and occurs under reflux conditions .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 277.1 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Diuretic Activities
- A study by Lee et al. (1984) synthesized a series of Mannich bases and aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, finding Ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate to be a potent diuretic (Lee et al., 1984).
Degradation Studies
- Research by Sun and Pignatello (1993) identified transient products during the mineralization of 2,4-D by Fe3+-catalyzed hydrogen peroxide, revealing compounds like ethyl acetate extracts (Sun & Pignatello, 1993).
Antioxidant Activity
- Jayasinghe et al. (2006) investigated the combined dichloromethane and ethyl acetate extracts of the fruits of Artocarpus nobilis, identifying phenolic compounds with strong antioxidant activity (Jayasinghe et al., 2006).
Corrosion Inhibition
- Lgaz et al. (2017) studied the effect of three chalcone derivatives, including (E)-ethyl 2-(4-(3-(3,4-dichlorophenyl)acryloyl)phenoxy)acetate, on mild steel corrosion in hydrochloric acid solution, showing high inhibition activities (Lgaz et al., 2017).
Polymer Synthesis
- Killam et al. (2022) prepared novel copolymers of vinyl acetate and halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, providing insights into the thermal behavior and decomposition of these copolymers (Killam et al., 2022).
Antimicrobial Activity
- Chandrashekhar et al. (2013) synthesized a series of 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy) acetyl)-1H-pyrazole-4-carbaldehyde from substituted simple phenols, showing enhanced antimicrobial activity against various bacterial and fungal strains (Chandrashekhar et al., 2013).
Analgesic and Anti-inflammatory Activities
- Dewangan et al. (2015) evaluated the analgesic and anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, synthesized from ethyl (4-chloro-3-methylphenoxy) acetate, demonstrating potent analgesic and anti-inflammatory effects (Dewangan et al., 2015).
Safety and Hazards
Safety precautions for handling Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate include avoiding contact with skin and eyes, preventing ingestion and inhalation, and keeping away from heat, sparks, open flames, and hot surfaces . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should not be subjected to grinding, shock, or friction .
Eigenschaften
IUPAC Name |
ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O4/c1-2-16-10(15)6-17-11-8(12)3-7(5-14)4-9(11)13/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAJUXMTVVWOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

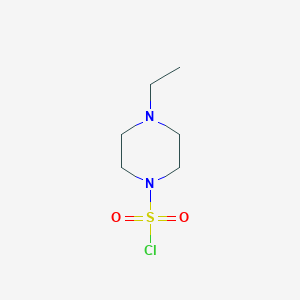
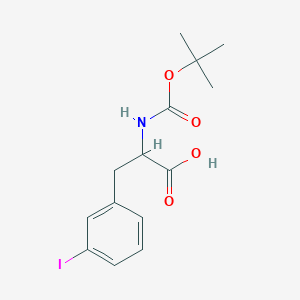
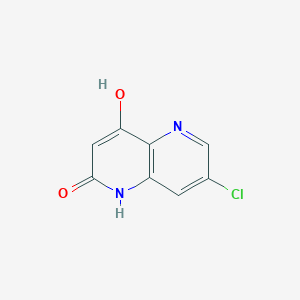
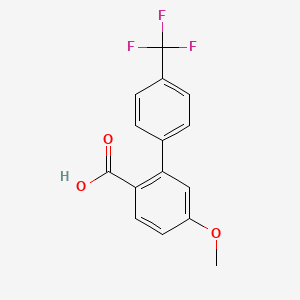
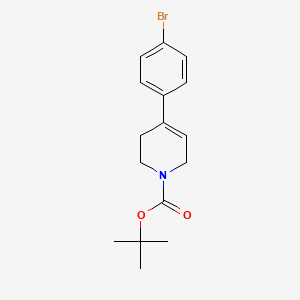
![1-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3120820.png)
![(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3120827.png)
![1-[5-(2-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3120837.png)
